Zinc;butane;bromide

Description

Historical Trajectory and Seminal Discoveries in Organozinc Reagent Development

The field of organometallic chemistry traces its origins to 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). wikipedia.orgdigitellinc.com This discovery was a pivotal moment, laying the foundation for modern organometallic chemistry. researchgate.netd-nb.info Frankland prepared the first organozinc compound by heating ethyl iodide with zinc metal, producing a volatile and pyrophoric liquid. wikipedia.orguu.nl He immediately recognized the broader potential of his discovery, investigating the synthesis of organic derivatives of other metals like tin and arsenic. acs.org

Following Frankland's pioneering work, the 19th century saw further exploration of organozinc compounds. In 1858, J. A. Wanklyn, a student in Frankland's lab, reported the synthesis of the first zincate nucleophile. digitellinc.com A few years later, Frankland and his student B. F. Duppa reported the reaction of dialkylzinc reagents with oxalate (B1200264) esters. digitellinc.com The latter half of the century witnessed significant contributions from Russian chemists. Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the use of alkylzinc reagents to synthesize tertiary alcohols from acid chlorides. digitellinc.com This work was later extended by Zaitsev's student, Yegor Yegorovich Vagner, to include aldehydes as the carbonyl component. digitellinc.com

A particularly enduring discovery came from Sergei Nikolaevich Reformatsky, who in 1887 developed the reaction that bears his name. digitellinc.compharmdguru.com The Reformatsky reaction utilizes an organozinc reagent derived from an α-halo ester to create β-hydroxy esters, a key carbon-carbon bond-forming transformation. digitellinc.comwikipedia.orglibretexts.org Around the same period, Gavriil Gavrilovich Gustavson reported a zinc-based method for preparing cyclopropanes. digitellinc.com Despite these advances, the discovery of the more reactive Grignard reagents around 1900 temporarily pushed organozinc compounds into the background of synthetic chemistry. oup.com

Table 1: Key Historical Discoveries in Organozinc Chemistry

| Year | Discovery | Researcher(s) | Significance |

|---|---|---|---|

| 1849 | Synthesis of diethylzinc, the first organozinc compound. wikipedia.orgdigitellinc.com | Edward Frankland | Marked the beginning of organometallic chemistry. researchgate.netd-nb.info |

| 1858 | First synthesis of a zincate nucleophile. digitellinc.com | James Alfred Wanklyn | Expanded the scope of organozinc reactivity. |

| ~1865 | Reaction of dialkylzincs with oxalate esters. digitellinc.com | Frankland & Duppa | Demonstrated new synthetic applications for dialkylzinc reagents. |

| ~1875 | Synthesis of tertiary alcohols using alkylzinc reagents. digitellinc.com | Butlerov & Zaitsev | Pioneered additions of organozincs to acid chlorides. |

| 1887 | The Reformatsky Reaction. pharmdguru.com | S. N. Reformatsky | Established a classic method for forming β-hydroxy esters. digitellinc.comwikipedia.org |

Contemporary Significance of Organozinc Halides in Synthetic Organic Chemistry

Organozinc halides, with the general formula RZnX, have re-emerged as highly valuable reagents in modern organic synthesis. sigmaaldrich.com Their moderate reactivity allows for excellent functional group tolerance, meaning they can be used in molecules containing sensitive groups like esters, nitriles, and amides without unwanted side reactions. uni-muenchen.desigmaaldrich.com This characteristic distinguishes them from more reactive organometallic reagents and makes them ideal for the construction of complex, polyfunctionalized molecules. uni-muenchen.deresearchgate.net Their utility is showcased in several cornerstone reactions of organic chemistry.

The Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orglibretexts.orgbyjus.com The key intermediate is an organozinc enolate, which is less reactive than lithium enolates, preventing self-condensation of the ester. wikipedia.orglibretexts.org The reaction proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, forming the Reformatsky enolate, which then adds to the carbonyl group. libretexts.orgbyjus.com

The Simmons-Smith Reaction: This is a premier method for synthesizing cyclopropanes from alkenes. wikipedia.org The reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgcutm.ac.in The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product, as the methylene (B1212753) group is delivered to both carbons of the double bond simultaneously. wikipedia.orgyoutube.com

The Negishi Coupling: Awarded the Nobel Prize in Chemistry in 2010, the Negishi coupling is a versatile and powerful cross-coupling reaction for forming carbon-carbon bonds. uni-muenchen.denumberanalytics.com It couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. numberanalytics.comwikipedia.org Organozinc halides are common coupling partners in this reaction. wikipedia.org The reaction is prized for its high efficiency, broad scope, and tolerance of various functional groups, making it a cornerstone of modern synthesis for pharmaceuticals and complex natural products. uni-muenchen.denumberanalytics.comtaylorandfrancis.com

Table 2: Overview of Major Reactions Involving Organozinc Halides

| Reaction | Substrates | Product | Key Feature |

|---|---|---|---|

| Reformatsky Reaction | Aldehyde/Ketone, α-halo ester, Zinc byjus.compw.live | β-hydroxy ester pw.live | Forms a C-C bond by adding a zinc enolate to a carbonyl group. libretexts.org |

| Simmons-Smith Reaction | Alkene, Diiodomethane, Zn-Cu couple wikipedia.orgyoutube.com | Cyclopropane wikipedia.org | Stereospecific conversion of an alkene to a cyclopropane via a carbenoid. cutm.ac.inyoutube.com |

| Negishi Coupling | Organozinc halide, Organic halide/triflate, Pd or Ni catalyst wikipedia.orgorganic-chemistry.org | Coupled C-C product numberanalytics.com | Highly versatile cross-coupling with broad functional group tolerance. uni-muenchen.denumberanalytics.com |

Defining the Research Scope of Butylzinc Bromide within Organometallic Contexts

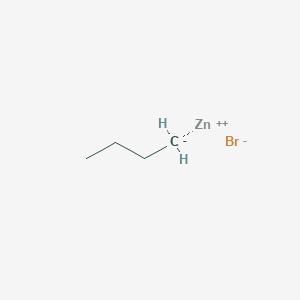

Butylzinc bromide (CH₃(CH₂)₃ZnBr) is a specific organozinc halide that serves as a valuable reagent in synthetic chemistry. It is typically supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF). mahaautomation.com Its primary application is as a nucleophilic butyl group source in transition metal-catalyzed cross-coupling reactions.

The most prominent use of butylzinc bromide is in the palladium-catalyzed Negishi coupling, where it reacts with various organic halides (e.g., aryl, vinyl) or triflates to form new carbon-carbon bonds. For instance, it can be used to prepare n-butylanisole by reacting with 4-bromoanisole (B123540) in the presence of a palladium catalyst.

Research into the synthesis of butylzinc bromide often involves the direct oxidative addition of zinc metal into the carbon-bromine bond of n-butyl bromide. google.com The reactivity of the zinc metal is crucial for this process, and highly activated forms of zinc, such as Rieke zinc, are often employed to achieve high yields under mild conditions. wikipedia.org Recent studies have also focused on establishing scalable and continuous flow methods for the synthesis of organozinc reagents like butylzinc bromide, which is significant for industrial applications. acs.org Furthermore, investigations have explored the use of butylzinc bromide in multicomponent reactions, such as the Mannich reaction, for the synthesis of complex amines, highlighting the ongoing expansion of its synthetic utility. beilstein-journals.org

Table 3: Properties of Butylzinc Bromide

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉BrZn glpbio.com |

| Molecular Weight | 202.41 g/mol glpbio.com |

| CAS Number | 92273-73-9 glpbio.com |

| Appearance | Typically handled as a solution in THF. mahaautomation.com |

| Primary Application | Reagent in Negishi cross-coupling reactions. |

Structure

2D Structure

Properties

Molecular Formula |

C4H9BrZn |

|---|---|

Molecular Weight |

202.4 g/mol |

IUPAC Name |

zinc;butane;bromide |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

PRWJKDARXFAPOY-UHFFFAOYSA-M |

Canonical SMILES |

CCC[CH2-].[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Butylzinc Bromide and Analogous Organozinc Halides

Direct Oxidative Insertion of Metallic Zinc into Butyl Halides

The most direct and atom-economical method for preparing butylzinc bromide is the oxidative insertion of metallic zinc into a butyl halide. google.com This reaction involves the direct interaction of the metal with the carbon-halogen bond. riekemetals.com

Activation Strategies for Zinc Metal (e.g., Rieke Zinc)

Commercially available zinc metal is often coated with a passivating layer of zinc oxide, which hinders its reactivity. google.com To overcome this, various activation methods are employed. One of the most effective is the use of Rieke zinc, a highly reactive form of zinc metal. google.comriekemetals.com Rieke zinc is generated by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium in the presence of an electron carrier such as naphthalene. google.comnih.gov This process produces a fine, black or dark-grey powder of zinc with a high surface area and free of the passivating oxide layer, enabling it to react with a wider range of organic halides, including less reactive ones, under mild conditions. google.comriekemetals.com

Other activation methods include treatment with 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride, often in the presence of lithium chloride which aids in solubilizing the resulting organozinc species. wikipedia.org Iodine can also be used to activate the zinc surface. researchgate.net

Table 1: Comparison of Zinc Activation Methods

| Activation Method | Reagents | Key Features |

| Rieke Zinc | ZnCl₂, Lithium/Potassium, Naphthalene | Produces highly active, oxide-free zinc powder. google.comnih.gov |

| Chemical Activation | 1,2-Dibromoethane, Trimethylsilyl chloride, LiCl | Convenient for in situ activation. wikipedia.org |

| Iodine Activation | I₂ | Simple method to disrupt the oxide layer. researchgate.net |

Influence of Solvent Systems and Additives on Reaction Kinetics and Yields

The choice of solvent and the presence of additives significantly impact the formation of butylzinc bromide. Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethylacetamide (DMA) are commonly used as they can solvate the organozinc species and facilitate the reaction. google.comresearchgate.net

Lithium chloride (LiCl) is a crucial additive, particularly when using THF as a solvent. wikipedia.org It is believed to break up zinc aggregates and form soluble organozincate complexes (RZnX·LiCl), which prevents the product from passivating the zinc surface and increases the reaction rate and yield. wikipedia.orgresearchgate.net In some cases, the presence of both LiCl and iodine is necessary for the complete conversion of the butyl bromide to butylzinc bromide. For instance, one study found that while using stoichiometric LiCl alone gave only an 8% yield of butylzinc bromide, the combination of 5 mol% iodine and 1.1 equivalents of LiCl resulted in a 65% yield.

Table 2: Effect of Additives on Butylzinc Bromide Synthesis in THF

| Additive(s) | Reaction Time | Yield | Reference |

| None | 48 h | Low | |

| LiCl (stoichiometric) | 48 h | 8% | |

| I₂ (5 mol%), LiCl (1.1 eq) | 18 h | 65% |

Mechanistic Pathways of Oxidative Addition to Carbon-Halogen Bonds

The generally accepted mechanism for the direct synthesis of organozinc halides is an oxidative addition process. wikipedia.org In this step, the zinc metal inserts itself into the carbon-halogen (C-X) bond of the butyl halide. riekemetals.comrflow.ai This is a redox reaction where the zinc metal is oxidized from its elemental state (Zn(0)) to Zn(II). acs.org

The reaction is thought to proceed via a single-electron transfer (SET) mechanism, particularly for alkyl halides. This involves the transfer of an electron from the zinc surface to the alkyl halide, leading to the formation of a radical anion, which then fragments into an alkyl radical and a halide anion. The alkyl radical can then react with another zinc atom or a zinc species on the surface to form the organozinc compound.

Transmetallation Approaches

An alternative route to butylzinc bromide and other organozinc halides is through transmetallation, which involves the transfer of an organic group from a more electropositive metal to zinc. wikipedia.orgslideshare.net This method is particularly useful when the direct oxidative insertion is problematic or when starting from readily available organometallic precursors. google.com

From Alkali Metal Organometallic Precursors (e.g., Lithium, Magnesium)

Organozinc halides can be readily prepared by reacting a zinc halide, such as zinc bromide (ZnBr₂), with an organolithium or Grignard reagent (organomagnesium halide). wikipedia.orggoogle.comthieme-connect.de For example, reacting butyllithium (B86547) (BuLi) or butylmagnesium bromide (BuMgBr) with one equivalent of ZnBr₂ will yield butylzinc bromide. core.ac.ukuni-muenchen.de

This method offers the advantage of starting from well-defined and commercially available organometallic reagents. However, a significant drawback is the lower functional group tolerance of the precursor organolithium and Grignard reagents, which are highly reactive towards electrophilic functional groups like esters and nitriles. google.comgoogle.com The reaction also produces salt byproducts, such as lithium bromide (LiBr) or magnesium dibromide (MgBr₂), which can sometimes influence the reactivity of the resulting organozinc reagent. nih.gov

Inter-Organometallic Exchange Reactions

Inter-organometallic exchange involves the reaction between two different organometallic compounds. For instance, a diorganozinc compound (R₂Zn) can react with a zinc halide (ZnX₂) in a comproportionation reaction to form the organozinc halide (RZnX). google.com While this is a valid synthetic route, its utility is often limited by the availability of the required diorganozinc species. google.com

Another type of exchange is the functional group exchange, where an organozinc compound reacts with an organic halide. wikipedia.org These reactions are often catalyzed by copper or palladium complexes. google.comwikipedia.org For example, an iodine/zinc exchange can occur where an alkyl iodide is treated with a dialkylzinc reagent to produce the corresponding alkylzinc iodide. google.com

Functional Group Exchange Reactions

The synthesis of organozinc halides via functional group exchange offers an alternative to the direct oxidative addition of zinc metal to organic halides. These methods often provide access to organozinc reagents that are difficult to prepare otherwise and can exhibit high selectivity. The most prominent of these are the boron-zinc and iodine-zinc exchange reactions. wikipedia.orggoogle.com

The boron-zinc exchange is a powerful technique for creating organozinc reagents. wikipedia.org This process typically begins with a hydroboration reaction on an alkene, followed by the treatment of the resulting organoborane with a dialkylzinc compound, such as diethylzinc (B1219324). This exchange is highly efficient and allows for the preparation of functionalized organozinc species with high selectivity for the most reactive site in the molecule. wikipedia.org

Another significant method is the iodine-zinc exchange. This reaction facilitates the conversion of alkyl iodides into their corresponding organozinc compounds by treating them with dialkylzinc reagents. google.com Furthermore, transmetalation from other organometallic compounds, such as organolithium or Grignard reagents, is a common route. For example, reacting an organolithium compound with a zinc halide (ZnX₂) produces the desired organozinc halide (RZnX) along with a lithium salt. google.comuni-muenchen.de The presence of lithium salts, like LiCl, has been shown to be crucial for enhancing the reactivity of the resulting organozinc reagents in subsequent coupling reactions. rsc.orgcore.ac.uk

Recent research has also explored multicomponent reactions where organozinc bromides are generated in situ. For instance, alkylzinc bromides can be prepared from various alkyl bromides by direct zinc insertion, a process that can be optimized for use in subsequent one-pot multicomponent Mannich reactions to synthesize α-branched amines. beilstein-journals.org

| Exchange Type | Precursor | Reagent(s) | Product | Key Features | Reference(s) |

| Boron-Zinc | Organoborane | Dialkylzinc (e.g., Et₂Zn) | Organozinc Halide | High selectivity; good for functionalized molecules. | wikipedia.org |

| Iodine-Zinc | Alkyl Iodide | Dialkylzinc (e.g., Et₂Zn) | Organozinc Iodide | Direct conversion of iodides. | google.com |

| Halogen-Lithium/Transmetalation | Organolithium | Zinc Halide (e.g., ZnBr₂) | Organozinc Halide | Common route; generates lithium salt byproducts. | uni-muenchen.denih.gov |

| Cobalt-Catalyzed Exchange | Aryl Bromide | Zinc powder, Allyl chloride, [CoBr₂(bipy)] | Arylzinc Bromide | Forms arylzinc reagents for carbozincation. | colab.ws |

This table summarizes common functional group exchange methodologies for synthesizing organozinc halides.

Stereocontrolled Synthesis of Specific Butylzinc Bromide Isomers

The development of methods for the stereocontrolled synthesis of chiral organozinc halides has significantly broadened their application in asymmetric synthesis. These configurationally stable reagents can participate in various carbon-carbon bond-forming reactions with high stereospecificity. nih.govacs.org

A key strategy involves the hydroboration of an olefin followed by a boron-zinc exchange sequence, which can generate chiral organozinc reagents with high enantiomeric purity. nih.gov Another powerful method is the stereoretentive lithium-halogen exchange from a chiral organic halide, followed by transmetalation with a zinc salt. nih.gov This approach has been used to prepare chiral secondary organozinc reagents that undergo subsequent cross-coupling reactions while retaining their stereochemical configuration. nih.gov

Direct zinc insertion into chiral organic halides is also a viable route. For example, chiral β-aminoalkylzinc halides have been successfully prepared from optically pure β-amino-alcohols. uni-muenchen.de The process involves protecting the amino group as a pyrrole (B145914), converting the alcohol to an iodide, and then performing a zinc insertion in the presence of lithium chloride, which proceeds with retention of chirality. uni-muenchen.de These chiral zinc reagents can then be used in Negishi cross-coupling or acylation reactions to produce a variety of amino-derivatives. uni-muenchen.de

Research by Knochel and colleagues has demonstrated that various trisubstituted olefins can be converted into configurationally stable diorganozinc compounds with high diastereoselectivity. acs.org These secondary alkylzincs are stable at temperatures up to 25 °C and react with a range of electrophiles, including those centered on tin, sulfur, and phosphorus, with retention of configuration. acs.org For example, the reaction of a diastereomerically well-defined secondary zinc-copper organometallic with chlorodiphenylphosphine, followed by oxidation, yields a chiral phosphine (B1218219) oxide with complete retention of configuration. acs.org

The choice of precursor and reaction conditions is critical for achieving high stereocontrol. The synthesis of sec-butylzinc bromide has been reported from sec-butyl bromide and highly reactive zinc, demonstrating the formation of secondary alkylzinc halides. google.com In Negishi cross-coupling reactions, the stereochemical outcome can be influenced by the catalyst and reaction partner, as seen in the attempted coupling of a vinylic bromide with sec-butylzinc bromide, which proved challenging and led to multiple side-products. ryukoku.ac.jp

| Method | Chiral Precursor | Key Reagents/Catalysts | Product | Stereochemical Outcome | Reference(s) |

| Boron-Zinc Exchange | Trisubstituted Olefin | Hydroboration reagents, Et₂Zn | Chiral Diorganozinc | High diastereoselectivity, configurationally stable. | nih.govacs.org |

| Li-Halogen Exchange/Transmetalation | Chiral Alkyl Halide | t-BuLi, ZnX₂ | Chiral Dialkylzinc | Stereoretentive. | nih.gov |

| Catalytic Carbozincation | Vinylboronic Ester | Diethylzinc, Nickel catalyst | Enantioenriched α-Borylzinc reagent | Enantioselective, stereospecific subsequent reactions. | nih.gov |

| Direct Zinc Insertion | N-pyrrolyl-protected β-aminoalkyl iodide | Zinc dust, LiCl | Chiral β-Aminoalkylzinc halide | Retention of chirality. | uni-muenchen.de |

| Direct Zinc Insertion | sec-butyl bromide | Activated Zinc | sec-butylzinc bromide | Formation of secondary organozinc halide. | google.com |

This table highlights key methodologies for the stereocontrolled synthesis of specific butylzinc bromide isomers and related chiral organozinc reagents.

Mechanistic Investigations of Butylzinc Bromide Reactivity

Fundamental Principles Governing Carbon-Zinc Bond Reactivity and Polarity

The carbon-zinc (C-Zn) bond is central to the reactivity of organozinc compounds. This bond is characterized as a polar covalent bond, with electron density polarized toward the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org This polarization imparts a nucleophilic character to the carbon atom, making it susceptible to attack by electrophiles. However, the C-Zn bond possesses a high degree of covalent character, estimated to be around 85%, which is comparable to a carbon-tin bond. organicreactions.org This significant covalent nature results in lower reactivity compared to more ionic organometallic reagents like Grignard or organolithium compounds. wikipedia.org

The moderate reactivity of the C-Zn bond is a key attribute, rendering organozinc reagents like butylzinc bromide inert to moderately polar electrophiles such as esters, ketones, and nitriles under normal conditions. organicreactions.org This chemoselectivity allows for the synthesis of complex polyfunctional molecules without the need for extensive use of protecting groups. organicreactions.orgrsc.org The reactivity of the C-Zn bond can be modulated by factors such as the solvent and the presence of additives, which can influence the aggregation state and the Lewis acidity of the zinc center. researchgate.net

Electronegativity and Bond Polarity

| Element | Pauling Electronegativity | Bond | Electronegativity Difference (Δχ) | Bond Character |

|---|---|---|---|---|

| Carbon (C) | 2.55 | C-Zn | 0.9 | Polar Covalent |

| Zinc (Zn) | 1.65 | |||

| Magnesium (Mg) | 1.31 | C-Mg | 1.24 | More Ionic |

| Lithium (Li) | 0.98 | C-Li | 1.57 | Highly Ionic |

Role of Zinc as a Lewis Acid in Reaction Initiation and Coordination

The zinc atom in butylzinc bromide, and in organozinc compounds in general, possesses empty, low-lying p-orbitals, which allows it to function as a Lewis acid. organicreactions.org A Lewis acid is an electron pair acceptor, and in the context of a chemical reaction, this property enables the zinc center to coordinate with Lewis basic substrates. wikipedia.org This coordination activates the substrate, making it more susceptible to nucleophilic attack.

For instance, in carbonyl addition reactions, the zinc atom can coordinate to the oxygen atom of the carbonyl group. This interaction withdraws electron density from the carbonyl carbon, increasing its electrophilicity and facilitating the addition of the nucleophilic butyl group. libretexts.org The Lewis acidity of zinc is considered mild, which contributes to the chemoselectivity of organozinc reagents. libretexts.org However, the Lewis acidity can be enhanced in cationic zinc species, which can be generated through the use of certain ligands or additives. anr.fr The ability of zinc to act as a Lewis acid is a critical factor in many reactions, including Friedel-Crafts acylations and aldol-type reactions. wikipedia.orgacs.org In some cases, dinuclear zinc complexes can form, where one zinc center acts as a Lewis acid and another as a Brønsted base, further influencing the reaction pathway. acs.org

Schlenk Equilibrium and its Impact on Organozinc Speciation and Reactivity

Organozinc halides like butylzinc bromide exist in solution not as a single species, but as a dynamic mixture of different compounds governed by the Schlenk equilibrium. wikipedia.orgfiveable.mewikipedia.org This equilibrium involves the disproportionation of two molecules of the organozinc halide (RZnX) into a dialkylzinc species (R₂Zn) and a zinc halide salt (ZnX₂).

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, and the temperature. wikipedia.org The different species present in the equilibrium exhibit varying reactivities. Generally, the dialkylzinc (R₂Zn) is considered more reactive than the organozinc halide (RZnX). wikipedia.org This is because the carbon atoms in R₂Zn are more nucleophilic due to the presence of two electron-donating alkyl groups attached to the zinc center.

The solvent plays a crucial role in shifting the Schlenk equilibrium. Coordinating solvents like tetrahydrofuran (B95107) (THF) can solvate the magnesium center in Grignard reagents, and a similar effect is observed with zinc. wikipedia.org The addition of certain substances can drive the equilibrium to one side. For example, the addition of dioxane to Grignard solutions precipitates the magnesium halide, shifting the equilibrium to the right. wikipedia.org In the case of organozinc compounds, the addition of methylaluminoxane (B55162) (MAO) has been shown to promote the formation of the dialkylzinc species. nih.gov Understanding and controlling the Schlenk equilibrium is therefore essential for optimizing the reactivity and selectivity of reactions involving butylzinc bromide. fiveable.menih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the precise mechanism of a chemical reaction requires the identification and characterization of transient species such as reaction intermediates and transition states. The study of these fleeting species in reactions involving butylzinc bromide is a challenging but critical area of research.

Various spectroscopic techniques are employed to detect and characterize the reactive intermediates formed during reactions of organozinc compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for this purpose. mdpi.comresearchgate.net For example, ¹³C NMR studies have been used to explicitly demonstrate the presence of promoted Schlenk equilibria and to observe intermediate species like EtZnMe. nih.gov

In addition to NMR, other spectroscopic methods such as infrared (IR) and UV-Vis spectroscopy can provide valuable information. uni-muenchen.de More advanced techniques like single-particle fluorescence microscopy have emerged as a highly sensitive method to directly observe organozinc intermediates on the surface of zinc metal during their formation. nih.govescholarship.org This technique has been instrumental in understanding the mechanistic origins of solvent effects in organozinc reagent synthesis. nih.govescholarship.org Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for identifying the various organozinc species present in solution, including aggregates and zincate complexes. uni-muenchen.de

Spectroscopic Techniques for Studying Organozinc Intermediates

| Technique | Information Obtained | Example Application |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structure and dynamics of species in solution. | Observing the Schlenk equilibrium and intermediate formation. nih.gov |

| Fluorescence Microscopy | Direct observation of surface intermediates. | Studying the mechanism of organozinc formation on zinc metal. nih.gov |

| ESI-Mass Spectrometry | Identification of various species in solution, including aggregates. | Characterizing the composition of organozinc solutions. uni-muenchen.de |

| X-ray Absorption Spectroscopy (XAS) | Information about the local coordination environment of the zinc atom. | Validating computational models of solvation states. chemrxiv.org |

Complementing experimental studies, computational chemistry provides powerful tools for modeling reaction mechanisms and understanding the structures and energies of intermediates and transition states. chemrxiv.org Density Functional Theory (DFT) calculations are widely used to investigate the reaction pathways of organozinc reagents. rsc.org

These computational models can provide insights that are difficult to obtain experimentally. For example, DFT calculations have been used to reveal an unexpected reaction mechanism for the conjugate addition of organozinc halides to enones, highlighting the crucial role of the solvent in stabilizing the transition state. rsc.org Ab initio molecular dynamics simulations have been employed to explore the solvation states of organozinc species in solution, providing a clearer picture of their structure and dynamics. chemrxiv.org By combining computational modeling with experimental data from techniques like X-ray absorption spectroscopy, a more complete and validated understanding of the reaction mechanism can be achieved. chemrxiv.org These computational approaches are invaluable for predicting reactivity, explaining selectivity, and guiding the design of new and improved synthetic methods. researchgate.netwayne.edu

Applications of Butylzinc Bromide in Carbon Carbon Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Organozinc reagents, including butylzinc bromide, are cornerstone nucleophiles in Negishi cross-coupling reactions, a method recognized with the 2010 Nobel Prize in Chemistry. uni-muenchen.de These reactions, typically catalyzed by palladium or nickel complexes, form a C(sp²)–C(sp³) or C(sp³)–C(sp³) bond by coupling the organozinc compound with an organic electrophile. nih.govacs.org The utility of butylzinc bromide in these transformations stems from its ability to undergo transmetalation efficiently while minimizing side reactions. nih.govacs.org

Palladium-catalyzed Negishi cross-coupling is a powerful and widely used method for creating carbon-carbon bonds, and butylzinc bromide is a frequently employed reagent in this context. sigmaaldrich.com The reaction facilitates the coupling of the butyl group from the organozinc reagent with a variety of organic electrophiles, such as organic halides (bromides, iodides, chlorides) and triflates. nih.govsigmaaldrich.com This methodology has been instrumental in assembling complex molecular architectures for pharmaceuticals and natural products. uni-muenchen.de

The general catalytic cycle involves three main steps: oxidative addition of the organic electrophile to the Pd(0) catalyst, transmetalation of the butyl group from zinc to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.gov The choice of palladium source, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, a high-yielding cross-coupling of unactivated alkyl bromides with n-butylzinc bromide has been achieved at room temperature using a palladium catalyst supported by a bulky N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). acs.org This system proved effective with various palladium sources, including Pd₂(dba)₃, Pd(OAc)₂, and PdBr₂. acs.org

Research has shown that the reactivity of the coupling partners can be influenced by additives. The counterion of the alkylzinc reagent can have a significant effect; alkylzinc bromides that are less reactive on their own show enhanced activity in the presence of lithium chloride (LiCl). acs.org Similarly, additives like tetra-n-butylammonium iodide (Bu₄NI) have been observed to have a positive effect on the coupling of alkylzinc halides with aryl or alkenyl triflates. uni-muenchen.denih.gov

| Catalyst/Ligand System | Electrophile | Nucleophile | Additive | Yield | Reference |

| Pd₂(dba)₃ / IPr·HCl | 1-Bromo-3-phenylpropane | n-Butylzinc bromide | - | 75-85% | acs.org |

| Pd(OAc)₂ / IPr·HCl | 1-Bromo-3-phenylpropane | n-Butylzinc bromide | - | 75-85% | acs.org |

| PdBr₂ / IPr·HCl | 1-Bromo-3-phenylpropane | n-Butylzinc bromide | - | 75-85% | acs.org |

| Pd(dba)₂ / dppf | p-Cl-phenyl triflate | Benzylzinc bromide | 3.0 equiv. Bu₄NI | 90% | nih.gov |

| Pd(PPh₃)₄ | 1-Fluoro-1-haloalkenes | Primary alkylzinc bromides | - | High | nih.govacs.org |

Nickel catalysts provide a cost-effective and highly reactive alternative to palladium for Negishi cross-coupling reactions. nih.govacs.org Nickel-based systems have been particularly successful in the cross-coupling of challenging electrophiles, including unactivated alkyl halides and derivatives of amines and ethers. acs.orgcore.ac.uk

A notable application of nickel catalysis is the ring-opening cross-coupling of N-sulfonyl aziridines with organozinc reagents like n-butylzinc bromide. acs.orgprinceton.edu This method allows for the regioselective synthesis of valuable β-substituted amines. acs.orgprinceton.edu Under optimized conditions, using a simple Ni(II) source and dimethyl fumarate (B1241708) as a ligand, the coupling of n-butylzinc bromide with 2-phenyl-N-tosylaziridine proceeds in good yield at the benzylic position. acs.orgprinceton.edu This transformation is significant because traditional methods for aziridine (B145994) alkylation often require harsh nucleophiles and suffer from poor regioselectivity. princeton.edu

The development of nickel-catalyzed cross-couplings for unactivated secondary alkyl halides, which contain β-hydrogens, represented a significant advancement. core.ac.uk A system comprising Ni(cod)₂ and a s-Bu-Pybox ligand was found to catalyze the room-temperature Negishi coupling of various functionalized secondary alkyl bromides and iodides, a reaction not previously achievable with nickel or palladium catalysts. core.ac.uk The mechanism for these nickel-catalyzed reactions, especially with C(sp³)-electrophiles, is sometimes proposed to proceed through a radical pathway, which may account for the unique reactivity observed. acs.orgcore.ac.uk

| Catalyst/Ligand System | Electrophile | Nucleophile | Product Type | Yield | Reference |

| Ni(II) / Dimethyl fumarate | 2-Phenyl-N-tosylaziridine | n-Butylzinc bromide | β-Substituted amine | 71% | acs.orgprinceton.edu |

| Ni(cod)₂ / s-Bu-Pybox | Secondary alkyl bromides | Alkylzinc reagents | Alkyl-alkyl coupled | Good | core.ac.uk |

| NiCl₂(dppp) | Primary alkyl bromides | Diethylzinc (B1219324) | Alkyl-alkyl coupled | Good | acs.org |

Controlling regioselectivity and stereoselectivity is paramount in synthetic chemistry for constructing precisely defined molecular structures. In the context of cross-coupling reactions involving butylzinc bromide, the catalyst system and substrate structure are key determinants of the outcome.

In the nickel-catalyzed ring-opening of styrenyl aziridines, C-C bond formation occurs with complete regioselectivity at the internal, benzylic position. acs.orgprinceton.edu This is attributed to the increased lability of the benzylic C-N bond and the stability of the resulting nickel complex. acs.org However, the stereochemical outcome of these reactions can be complex. For example, the reaction of an enantiopure styrenyl aziridine with n-butylzinc bromide resulted in a nearly racemic product, suggesting an irreversible oxidative addition followed by a step that erodes stereochemical information (a stereoablative step). nih.gov This is in contrast to other systems, such as palladium-catalyzed couplings with arylboronic acids, where complete inversion of configuration is observed. nih.gov

In palladium-catalyzed reactions, high stereoselectivity has been achieved in the coupling of primary alkylzinc bromides with 1-fluoro-1-haloalkenes. nih.govacs.org These reactions typically show excellent trans-stereoselectivity, yielding the (Z)-fluoroalkene as the major product. nih.govacs.org The choice of ligand can influence the stereochemical outcome, with Pd(PPh₃)₄ often providing the best results for the desired (Z)-isomer. acs.org

Nickel-Catalyzed Cross-Coupling Methodologies

Addition Reactions to Carbonyl Compounds

Butylzinc bromide, like other organozinc reagents, can undergo nucleophilic addition to the electrophilic carbon of carbonyl groups (aldehydes and ketones) to form alcohols. These reactions are fundamental in C-C bond formation. The lower reactivity of organozinc compounds compared to Grignard and organolithium reagents often imparts higher chemoselectivity, allowing the reaction to proceed in the presence of more sensitive functional groups like esters. acs.orglibretexts.orgwikipedia.org

The classic Reformatsky reaction involves the condensation of an α-halo ester with an aldehyde or ketone using metallic zinc. libretexts.orgwikipedia.org The key intermediate is an organozinc reagent, often called a 'Reformatsky enolate,' which is formed in situ through the oxidative addition of zinc into the carbon-halogen bond of the ester. libretexts.orgwikipedia.org This zinc enolate then adds to the carbonyl compound. After an acidic workup, a β-hydroxy-ester is obtained. libretexts.orgwikipedia.org

The mechanism proceeds via the coordination of the carbonyl oxygen to the zinc atom of the enolate, forming a six-membered chair-like transition state, which leads to the new C-C bond. libretexts.orgwikipedia.org A key feature of Reformatsky enolates is their lower reactivity compared to lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or addition to the ester group. libretexts.orgwikipedia.org

While the traditional reaction generates the organozinc reagent in situ from an α-halo ester, the principle of adding an organozinc species to a carbonyl is general. A pre-formed reagent like butylzinc bromide will add to an aldehyde or ketone in a similar fashion to a Grignard reagent, though typically under milder conditions and with greater functional group tolerance. acs.orgresearchgate.net This type of addition, while not a classic Reformatsky reaction (as it does not start with an α-halo ester), follows the same fundamental pattern of nucleophilic attack on a carbonyl carbon.

The Barbier reaction is closely related to the Grignard reaction, with the crucial difference being that the organometallic reagent is generated in situ in the presence of the carbonyl substrate. wikipedia.org This is in contrast to the Grignard protocol, where the organomagnesium reagent is prepared separately before the carbonyl compound is added. wikipedia.org The Barbier method involves reacting an alkyl halide (like butyl bromide), a carbonyl compound, and a metal (such as zinc, magnesium, or indium) together in a single pot. wikipedia.org

This one-pot procedure can be advantageous as the organometallic species is generated in low concentration and reacts immediately, which can suppress side reactions. wikipedia.org Zinc is a commonly used metal in Barbier-type reactions due to its relatively low cost and tolerance for protic solvents in some cases, which is a significant advantage for green chemistry. wikipedia.org

For butylzinc bromide, a Barbier-type synthesis would involve mixing butyl bromide, zinc metal, and an aldehyde or ketone in a suitable solvent like THF. The butylzinc bromide forms in situ and immediately adds to the carbonyl compound to yield the corresponding secondary or tertiary alcohol after workup. wikipedia.org This approach avoids the need to pre-form and store the organozinc reagent, which can be unstable. wikipedia.org Research has shown that in situ generation of butylzinc iodide from t-butyl iodide and zinc dust in the presence of an aldehyde and an enyne leads to a three-component coupling reaction, demonstrating the utility of in situ strategies. clockss.org

Asymmetric Addition Reactions to Aldehydes and Ketones

The catalytic asymmetric addition of organometallic reagents to carbonyl compounds is a powerful method for synthesizing chiral alcohols, which are valuable building blocks in the pharmaceutical and materials science sectors. mdpi.com Organozinc reagents, such as butylzinc bromide, offer advantages over more reactive organolithium or Grignard reagents due to their superior functional group tolerance and milder reaction conditions. acs.org The relatively low reactivity of organozinc compounds in the absence of a catalyst allows for the development of highly efficient catalytic enantioselective procedures. liverpool.ac.uk

A common strategy involves the in-situ generation of a mixed organozinc species, such as arylbutylzinc (ArZnBu), from an aryl bromide and butylithium followed by transmetalation with a zinc salt. nih.gov In the presence of a chiral catalyst, typically an amino alcohol or a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), these reagents add to aldehydes and ketones to produce chiral secondary or tertiary alcohols. acs.orgnih.gov For instance, 3,3′-disubstituted BINOL derivatives have proven to be highly enantioselective catalysts for the addition of both alkylzinc and diphenylzinc (B92339) reagents to a variety of aldehydes. acs.org The use of chiral amino alcohols, such as 3-exo-(dimethylamino)isoborneol (DAIB), can facilitate high yields and enantioselectivities, particularly with aromatic aldehydes. liverpool.ac.ukthieme-connect.de

Research has shown that achieving high enantioselectivity can be challenging, sometimes due to background reactions promoted by Lewis acidic species like lithium chloride (LiCl), a byproduct of the reagent preparation. nih.govthieme-connect.de Despite these challenges, the methodology has been successfully applied to the synthesis of complex molecules, including precursors for pharmaceuticals. nih.gov The addition of heteroarylzinc reagents to aldehydes, catalyzed by amino alcohols, has also been accomplished with high enantioselectivity, demonstrating the broad scope of this transformation. nih.gov

| Aldehyde/Ketone | Organozinc Reagent Source | Chiral Catalyst (mol%) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Phenyl bromide / n-BuLi / ZnCl₂ | (+)-MIB (5 mol %) | (S)-1-Phenyl-1-pentanol | 88 | 87 |

| 4-Methoxybenzaldehyde | 4-Bromotoluene / n-BuLi / ZnCl₂ | (+)-DAIB (15 mol %) | Chiral Diaryl Methanol | - | 96 |

| 3-Furaldehyde | Ferrocenyl bromide / Et₂Zn | Chiral Amino Alcohol | Chiral Ferrocenyl Methanol | 95 | 98 |

| Acetophenone | Diphenylzinc | (+)-DAIB (15 mol %) | 1,1-Diphenylethanol | 94 | 41 |

Data compiled from research findings on asymmetric additions of organozinc reagents. nih.govthieme-connect.de

Cyclopropanation and Related Carbene Transfer Reactions (e.g., Simmons-Smith Reaction)

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving the reaction of an alkene with an organozinc carbenoid. wikipedia.org This cheletropic reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. nrochemistry.com The classical reagent, iodomethylzinc iodide (ICH₂ZnI), is typically prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org The mechanism is believed to proceed through a concerted, three-centered "butterfly-type" transition state, where the methylene (B1212753) group is transferred to the alkene simultaneously. nrochemistry.com

While butylzinc bromide is not the direct carbenoid source, its chemistry is closely related to the organozinc reagents used in these transformations. The reactivity of the zinc metal is crucial, and its activation is often a prerequisite for successful reaction. google.com The ability of an activated zinc sample to undergo oxidative addition with n-butyl bromide is a common test of its reactivity, indicating its suitability for preparing organozinc reagents for reactions like the Simmons-Smith. google.comgoogle.com

Modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and substrate scope. The Furukawa modification employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, creating a more reactive system capable of cyclopropanating unfunctionalized alkenes. wikipedia.org The Charette modification allows for the use of aryldiazo compounds as carbene precursors. wikipedia.org These variations underscore the versatility of organozinc compounds in carbene transfer chemistry. The presence of directing groups, such as hydroxyls on an allylic alcohol, can control the diastereoselectivity of the cyclopropanation by coordinating to the zinc reagent. organic-chemistry.org

| Alkene Substrate | Reagents | Key Feature | Product |

| Cyclohexene | CH₂I₂, Zn-Cu couple | Standard Simmons-Smith | Bicyclo[4.1.0]heptane (Norcarane) wikipedia.org |

| (Z)-3-Hexene | CH₂I₂, Zn-Cu couple | Stereospecificity | cis-1,2-Diethylcyclopropane |

| Allylic Alcohol | Et₂Zn, CH₂I₂ (Furukawa Mod.) | Hydroxyl directing group | Syn-cyclopropylmethanol organic-chemistry.org |

| Trimethylsilylenol ether | Et₂Zn, CH₂I₂ | Electron-rich alkene | Silyloxy-substituted cyclopropane wikipedia.org |

Table illustrating typical Simmons-Smith cyclopropanation reactions.

Conjugate Addition Reactions to Unsaturated Carbonyls

Conjugate addition, or 1,4-addition, to α,β-unsaturated carbonyl compounds (enones) is a fundamental carbon-carbon bond-forming reaction that creates 1,5-dicarbonyl compounds and related structures. libretexts.orglibretexts.org Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). libretexts.org The reaction pathway is heavily influenced by the nature of the nucleophile. libretexts.org

Organozinc reagents, including butylzinc bromide, typically require a catalyst to favor 1,4-addition over 1,2-addition. Copper salts are widely used for this purpose. researchgate.net The in-situ formation of an organocuprate species from the organozinc reagent and a copper catalyst generates a "softer" nucleophile that preferentially attacks the β-carbon of the enone. researchgate.net This copper-catalyzed approach is highly valued for its exceptional functional group tolerance. researchgate.net

In addition to copper, palladium catalysts have also been employed. For instance, a palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide has been shown to produce 1,4-diketones in good yields. organic-chemistry.org These methods provide reliable access to complex carbonyl compounds from simple precursors.

| α,β-Unsaturated Carbonyl | Organozinc Reagent | Catalyst | Product Type |

| Cyclohexenone | Arylzinc bromide | Copper(I) salt | 3-Arylcyclohexanone |

| Chalcone | Butylzinc bromide | CuCN·2LiCl | 1,3-Diphenyl-1-heptanone |

| Methyl vinyl ketone | Ethylzinc iodide | [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | Chiral 3-substituted pentan-2-one |

| 2-Cyclopentenone | Arylzinc reagent / CO | Palladium complex | 3-Aroylcyclopentanone organic-chemistry.org |

Representative examples of conjugate addition reactions involving organozinc reagents.

Allylation and Propargylation Reactions

The addition of allyl and propargyl groups to carbonyl compounds provides direct access to homoallylic and homopropargylic alcohols, respectively. nih.govmdpi.com These products are versatile intermediates in organic synthesis. The reactions are typically performed using allylzinc or propargylzinc reagents, which are organozinc halides analogous in structure to butylzinc bromide. thieme-connect.dersc.org These reagents are often generated in situ from an allyl or propargyl halide and metallic zinc in a Barbier-type reaction. nih.gov

Allylzinc reagents exhibit greater reactivity than their saturated alkylzinc counterparts. dalalinstitute.com The reaction of propargylzinc reagents with aldehydes and ketones can be complex due to potential regioselectivity issues, sometimes yielding allenic alcohols alongside or instead of the expected homopropargylic alcohols. nih.gov The outcome is often dependent on factors such as the substituents on the propargyl halide, the carbonyl compound, the solvent, and the metal used. nih.gov

These methods have been refined to be highly efficient and can be performed under mild conditions, including in aqueous media. rsc.orgnih.gov The low toxicity and high functional group compatibility of organozinc reagents make them attractive for these transformations. rsc.org

| Carbonyl Compound | Organozinc Reagent | Product Type |

| Benzaldehyde | Allylzinc bromide | Homoallylic alcohol |

| Butanal | Propargylzinc bromide | Homopropargylic/Allenic alcohol nih.gov |

| α-Bromoketone | Propargylzinc reagent | Propargyl-epoxide mdpi.com |

| α-Chloroketone | Allylzinc bromide | Allyl-epoxide rsc.org |

Examples of allylation and propargylation reactions using organozinc reagents.

Functionalization Reactions via Aminomethylation

Aminomethylation is an important transformation for introducing nitrogen-containing fragments into organic molecules. thieme-connect.comd-nb.info The reaction involves the addition of a carbon nucleophile to an electrophilic iminium ion. d-nb.info Due to their moderate reactivity, organozinc reagents require a highly reactive aminomethylating agent for this transformation to be efficient. thieme-connect.com

Researchers have developed immonium trifluoroacetates as potent electrophiles that react readily with various functionalized organozinc reagents, including alkylzinc halides like butylzinc bromide. thieme-connect.comthieme-connect.com These iminium salts can be prepared from the corresponding aminals and trifluoroacetic anhydride. thieme-connect.com The subsequent reaction with the organozinc reagent is typically fast, even at low temperatures for more reactive benzylic or arylzinc halides, while alkylzinc halides may require room temperature. thieme-connect.com This method tolerates a wide array of functional groups, such as esters and nitriles, on the organozinc reagent, providing a direct route to highly functionalized amines. thieme-connect.com

| Organozinc Reagent (R-ZnX) | Iminium Salt Precursor | Product (R-CH₂-NR'₂) | Yield (%) |

| PhZnI | Diallylamine / Formaldehyde | N,N-Diallylbenzylamine | 94 |

| NC-(CH₂)₄-ZnI | Diallylamine / Formaldehyde | 6-(Diallylamino)hexanenitrile | 85 |

| EtO₂C-(CH₂)₃-ZnBr | Diallylamine / Formaldehyde | Ethyl 5-(diallylamino)pentanoate | 81 |

| PhCH₂ZnBr | Dibenzylamine / Formaldehyde | N,N-Dibenzyl-2-phenylethanamine | 89 |

Data based on the aminomethylation of functionalized organozinc reagents with immonium trifluoroacetates. thieme-connect.com

Catalytic Roles and Design Principles in Butylzinc Bromide Mediated Transformations

Synergistic Effects in Transition Metal Catalysis (e.g., Palladium, Nickel, Copper)

Transition metal-catalyzed cross-coupling reactions are fundamental in carbon-carbon bond formation, and butylzinc bromide is a key reagent in many of these transformations, such as the Negishi coupling. wikipedia.orgwikipedia.org The synergistic interplay between butylzinc bromide and transition metal catalysts like palladium, nickel, and copper is crucial for the success of these reactions.

Palladium catalysts are widely used due to their high functional group tolerance and efficiency in promoting C-C bond formation. wikipedia.org For instance, in Negishi cross-coupling reactions, a palladium(0) species is typically used as the catalyst. wikipedia.org The reaction mechanism involves the oxidative addition of an organic halide to the Pd(0) center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. nih.gov

Nickel catalysts also play a significant role, sometimes offering different reactivity or being a more cost-effective alternative to palladium. wikipedia.org Various nickel catalysts, in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh₃)₄ and Ni(acac)₂, are employed in Negishi couplings. wikipedia.org Nickel-catalyzed reactions can be particularly effective for coupling with challenging substrates like styrenyl aziridines. acs.orgprinceton.edu For example, the coupling of n-butylzinc bromide with 2-phenyl-N-tosylaziridine in the presence of a nickel catalyst and dimethyl fumarate (B1241708) as a ligand yields the β-substituted amine with high regioselectivity. acs.orgprinceton.edu

Copper co-catalysis can also be beneficial in certain transformations. While less common as the primary catalyst in Negishi-type reactions with butylzinc bromide, copper's role in synergistic catalysis is well-established in other organometallic reactions and can influence reaction outcomes. researchgate.net For instance, cooperative palladium/copper catalysis has been shown to be effective in the 1,2-arylboration of alkenes. researchgate.net

The choice of the transition metal and its accompanying ligands can significantly impact the reaction's efficiency and selectivity. The synergistic effect arises from the ability of the transition metal to facilitate the key steps of the catalytic cycle while the organozinc reagent acts as an effective nucleophilic partner. nih.gov

Ligand Design and its Influence on Catalytic Activity and Selectivity

Ligand design is a cornerstone of modern transition metal catalysis, profoundly influencing the activity and selectivity of reactions involving butylzinc bromide. The electronic and steric properties of the ligand bound to the metal center can be fine-tuned to optimize reaction outcomes.

Phosphine (B1218219) ligands are a prominent class of ligands used in palladium- and nickel-catalyzed cross-coupling reactions. wikipedia.orgcore.ac.uk For example, bulky and electron-rich phosphines can enhance the rate of reductive elimination, a key step in the catalytic cycle. nih.gov In a study on the Negishi coupling of unactivated alkyl bromides, N-heterocyclic carbene (NHC) ligands with bulky substituents were found to be crucial for achieving high yields. acs.orgacs.org Specifically, the use of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) as a ligand precursor for a palladium catalyst in the reaction of 1-bromo-3-phenylpropane with n-butylzinc bromide resulted in high coupling yields. acs.orgacs.org This highlights a direct relationship between the steric bulk of the ligand and the catalytic activity. acs.org

The "bite angle" of bidentate phosphine ligands also plays a critical role. Ligands with a larger bite angle, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can facilitate reductive elimination and lead to higher catalytic activity. nih.govacs.org In contrast, chelating ligands containing both a phosphine and an electron-deficient olefin have been designed to promote faster reaction rates under milder conditions by suppressing competitive side reactions like β-hydride elimination. nih.gov

The table below summarizes the effect of different ligands on the yield of a Negishi cross-coupling reaction.

| Catalyst System | Ligand | Yield (%) |

| Pd/NHC | IPr·HCl | 75-85 |

| Pd/NHC | Ligand with 2,6-diethylphenyl and 2,6-diisopropylphenyl groups | 47 |

| Pd/Phosphine | dppf | High |

| Ni/Olefin | Dimethyl fumarate | 71 |

Data compiled from various studies on Negishi cross-coupling reactions. acs.orgacs.org

Catalyst Precursors and Activation Strategies in Organozinc Chemistry

The choice of catalyst precursor and the method of its activation are critical for initiating the catalytic cycle in organozinc-mediated transformations. Palladium and nickel catalysts are often introduced as stable precatalysts that are converted to the active, low-valent species in situ.

Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdBr₂. acs.org These can be effectively activated in the presence of a suitable ligand. For instance, a variety of palladium sources combined with the NHC ligand precursor IPr·HCl successfully catalyze the coupling of alkyl bromides with n-butylzinc bromide. acs.orgacs.org The activation process typically involves the reduction of the Pd(II) or Pd(I) precatalyst to the active Pd(0) species.

Similarly, nickel(II) compounds like NiCl₂ and Ni(acac)₂ serve as robust precatalysts. wikipedia.orgd-nb.info Activation of these Ni(II) species to the catalytically active Ni(0) can be achieved using a reducing agent or through reaction with the organozinc reagent itself. In some cases, the presence of additives can facilitate this activation. The development of well-defined precatalysts, such as Pd-PEPPSI-IPent, allows for more controlled and efficient initiation of the catalytic cycle, even in the absence of polar co-solvents. core.ac.uk

Activation of the zinc metal itself is also a key consideration for the in situ generation of organozinc reagents. The use of catalytic amounts of iodine can activate zinc metal for the reaction with alkyl bromides. wikipedia.org

Chiral Catalysis for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry, and chiral catalysis offers a powerful strategy to achieve this. In the context of butylzinc bromide, chiral catalysts can be employed to control the stereochemical outcome of addition and coupling reactions, leading to the formation of chiral products with high enantiomeric excess (ee).

One approach involves the use of chiral ligands that coordinate to the transition metal catalyst. For example, in a nickel-catalyzed reductive cross-coupling of styrenyl aziridines, the use of a chiral electron-deficient olefin ligand led to the formation of a β-substituted phenethylamine (B48288) with modest enantioselectivity. nih.gov This demonstrated the potential for stereoconvergent cross-coupling reactions where a racemic starting material is converted to an enantioenriched product. nih.gov

Another strategy involves the use of chiral amino alcohols as catalysts for the enantioselective addition of organozinc reagents to aldehydes. nih.gov However, the presence of lithium chloride (LiCl), often a byproduct in the preparation of organozinc reagents from organolithium compounds, can lead to a competing, non-enantioselective background reaction, resulting in low enantioselectivities. nih.gov To overcome this, strategies to sequester LiCl have been developed, enabling highly enantioselective additions. nih.gov

The table below illustrates the impact of a chiral ligand on the enantioselectivity of a nickel-catalyzed reaction.

| Reaction | Chiral Ligand | Product | Yield (%) | ee (%) |

| Reductive cross-coupling of styrenyl aziridine (B145994) | Chiral olefin ligand 11 | β-substituted phenethylamine | 73 | 27 |

Data from a study on stereoselective cross-coupling with a tertiary, non-allylic electrophile. nih.gov

While the direct enantioselective addition of butylzinc bromide to imines has been explored, achieving high enantioselectivity remains a challenge. ehu.es Further development of chiral catalysts and reaction conditions is needed to fully realize the potential of butylzinc bromide in asymmetric synthesis.

Emerging Concepts in Organocatalysis and Cooperative Catalysis

Beyond traditional transition metal catalysis, the fields of organocatalysis and cooperative catalysis are providing new avenues for transformations involving organozinc reagents like butylzinc bromide.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions. uni-giessen.deacs.org These catalysts operate through various activation modes, often mimicking the function of enzymes. While direct applications of organocatalysis with butylzinc bromide are still emerging, the principles of organocatalysis, such as the use of thiourea-based catalysts for various transformations, offer potential for future development. uni-giessen.de For instance, organocatalysts could potentially be used to activate substrates towards nucleophilic attack by butylzinc bromide in a chiral environment.

Cooperative catalysis , also known as synergistic catalysis, involves the simultaneous use of two or more distinct catalysts that work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. researchgate.net This can involve a combination of a transition metal catalyst and an organocatalyst, or two different transition metal catalysts. For example, the combination of a palladium catalyst and a copper catalyst has been shown to synergistically catalyze the arylboration of alkenes. researchgate.net Similarly, a synergistic effect has been observed in some nickel-catalyzed reductive coupling reactions when a mixture of two different ligands is employed. acs.org

The concept of cooperative catalysis could be applied to butylzinc bromide reactions to enhance reactivity, selectivity, and substrate scope. For instance, a Lewis acid organocatalyst could activate an electrophile, making it more susceptible to attack by a butylzinc bromide species that is concurrently being activated by a transition metal catalyst. These emerging concepts hold promise for the development of novel and more efficient synthetic methodologies utilizing the unique properties of butylzinc bromide.

Advanced Spectroscopic and Structural Elucidation Studies of Butylzinc Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Zinc Connectivity and Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of organozinc compounds in solution. While standard ¹H and ¹³C NMR provide information about the organic framework, they offer limited direct insight into the carbon-zinc bond itself. However, these spectra are invaluable for confirming the formation of the organozinc reagent and for studying its solution-state behavior. For instance, ¹H NMR spectroscopy can track the formation of solution-state organozinc species and provide kinetic data. nih.gov

Key insights from NMR studies include:

Schlenk Equilibrium: NMR spectroscopy can be used to study the Schlenk equilibrium, which describes the disproportionation of an organozinc halide (RZnX) into a dialkylzinc (R₂Zn) and a zinc dihalide (ZnX₂). The position of this equilibrium is highly dependent on the solvent and the presence of coordinating agents like lithium chloride. nih.gov In some cases, the neutral R₂Zn may be the only species observable by ¹H NMR, with minor quantities of other species in rapid equilibrium. nih.gov

Solution Dynamics: Characterization of soluble organozinc/LiCl complexes by ¹H NMR spectroscopy provides insights into their solution dynamics and chemical exchange processes. researchgate.net The presence of different lithium salts can lead to the formation of different structural classes of organozinc reagents in solution, which can be distinguished by ¹H NMR. nsf.gov

Reaction Monitoring: The progress of reactions involving butylzinc bromide, such as Negishi cross-coupling, can be monitored by ¹H NMR to determine reaction kinetics and product formation. nih.govnsf.gov

Detailed analysis of NMR data, often in combination with other techniques, is crucial for a complete picture of the species present in solution.

X-ray Crystallography of Butylzinc Bromide Complexes and Adducts

X-ray crystallography provides definitive, solid-state structural information, revealing precise bond lengths, bond angles, and coordination geometries. While obtaining suitable crystals of butylzinc bromide itself can be challenging due to its reactivity and tendency to exist in equilibrium, the structures of its complexes and adducts with various ligands have been successfully determined. These studies are critical for understanding structure-reactivity relationships.

Key findings from X-ray crystallography include:

Coordination Geometry: The coordination environment around the zinc atom is highly flexible and influenced by the ligands present. The formation of complexes with bidentate ligands can lead to well-defined, distorted tetrahedral or bridged dimeric structures.

Bond Parameters: Crystallographic data provides precise measurements of Zn-C and Zn-Br bond lengths. For example, in 1-adamantylzinc complexes, which are analogous to butylzinc systems, Zn-C bond lengths have been reported to be around 1.994(8) Å to 2.012(5) Å, and Zn-Br bond lengths range from 2.435(4) Å to 2.574 Å depending on the specific complex.

Influence of Ligands: The coordination of ligands, such as phosphines or amines, significantly alters the C–Zn–Br bond angles and stabilizes the organozinc species. This stabilization can enhance selectivity and reactivity in synthetic applications. For example, the reaction of di-sec-butylzinc with ligands like pyridine (B92270) or TMEDA affords chiral complexes whose structures have been determined by X-ray crystallography. researchgate.net

| Parameter | Dinuclear Complex Example | Mononuclear Complex Example |

| Zn-C Bond Length (Å) | 1.994(8) | 2.012(5) |

| Zn-Br Bond Length (Å) | 2.532-2.574 | 2.435(4) |

| Coordination Geometry | Bridged dimer | Distorted tetrahedral |

| Data derived from analogous 1-adamantylzinc complexes. |

Mass Spectrometry Techniques in Characterizing Organozinc Species and Reaction Pathways

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing organozinc species, particularly those that are transient or present in low concentrations. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of species directly from solution. nih.govuni-muenchen.de

Key applications of mass spectrometry in this context include:

Identification of Solution Species: ESI-MS can detect charged species in solution, providing evidence for the formation of various organozinc complexes, including higher-order zincates like [Zn(nBu)Cl₂]⁻ and [Zn₂(nBu)Cl₄]⁻ in the presence of lithium chloride. nih.govresearchgate.net Cation-mode ESI-MS of butylzinc iodide in THF has shown the presence of the mononuclear species [BuZn(THF)]⁺. uni-muenchen.de

Reaction Intermediates: MS can be used to identify and study reactive intermediates in reactions involving butylzinc bromide. uni-muenchen.de This is particularly useful for elucidating reaction mechanisms, such as those in Negishi cross-coupling reactions. uni-muenchen.dechemrxiv.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to probe the structure and stability of organozinc ions. uni-muenchen.de The fragmentation patterns provide valuable information about the bonding within the complex. For instance, CID of microsolvated organozinc cations like [BnZn(THF)n]⁺ results in the sequential loss of THF molecules. uni-muenchen.de

It is important to note that MS primarily detects charged species, which may not always represent the most abundant neutral species in solution. nih.gov Therefore, combining MS data with other techniques like NMR is crucial for a comprehensive understanding.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within butylzinc bromide and its derivatives. These methods are sensitive to the vibrations of chemical bonds, including the crucial C-Zn and Zn-Br bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to confirm the presence of the butyl group and to study the interactions between butylzinc bromide and other molecules. The C-H stretching and bending vibrations of the butyl group are readily identifiable. The Zn-C stretching frequency, a key indicator of the carbon-zinc bond strength, is expected in the far-IR region. For example, in solid methylzinc deuteride, the Zn-C stretch is assigned at 557 cm⁻¹. uu.nl IR spectra of organozinc thiocyanates suggest they exist as coordination polymers with thiocyanate (B1210189) bridges, which are partially broken down by the addition of pyridine. uu.nl

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying symmetric vibrations and bonds involving heavy atoms. The Zn-C stretching vibration is often Raman active and can provide insights into the nature of this bond. Studies on dimethylzinc (B1204448) have utilized both IR and Raman spectra to propose a linear C-Zn-C structure and deduce force constants. aip.org Differences in force constants between dimethylzinc and dimethylmercury (B1214916) suggest a greater ionic character in the C-Zn bond. aip.org

The combination of IR and Raman spectroscopy can provide a more complete vibrational picture, aiding in the structural elucidation of butylzinc bromide and its complexes. uu.nluu.nl

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| C-H Stretch (alkyl) | 2850-2960 | Characteristic of the butyl group. |

| C-H Bend (alkyl) | 1375-1465 | Characteristic of the butyl group. |

| Zn-C Stretch | ~500-600 | Key vibration for probing the C-Zn bond. uu.nl |

Advanced Imaging Technologies for Visualizing Surface Intermediates in Synthesis

The synthesis of organozinc reagents often involves heterogeneous reactions at the surface of zinc metal. Advanced imaging technologies have emerged as powerful tools to visualize and study the formation of intermediates directly on these surfaces, providing mechanistic insights that are inaccessible through traditional solution-phase analytical techniques. nih.govresearchgate.net

Fluorescence Microscopy: This high-sensitivity technique has been employed to detect the formation of organozinc intermediates on zinc surfaces during the oxidative addition of organohalides. nih.govnih.govresearchgate.net By using fluorescently-tagged organohalides, researchers can observe the build-up of poorly soluble intermediates on the zinc metal. researchgate.netresearchgate.net These studies have been crucial in elucidating the role of additives like LiCl, which has been shown to accelerate the solubilization of these surface intermediates. nih.govresearchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM provides additional information by measuring the fluorescence lifetime of the surface intermediates, which is sensitive to their local chemical environment. nih.govnih.gov This has revealed that different activation methods for the zinc metal create distinct environments for the intermediates formed during the reaction. nih.gov

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): While more commonly applied to well-defined surfaces under ultra-high vacuum, STM and non-contact AFM (nc-AFM) offer the potential for atomic and sub-molecular resolution imaging of surface species. rsc.orgresearchgate.netmdpi.com These techniques can visualize the structure of organometallic intermediates formed in on-surface synthesis reactions, including the formation of C-Cu-C and even C-Cu-Br-Cu-C bonds in Ullmann-type couplings on copper surfaces. mdpi.comrsc.org Although direct application to the more complex and heterogeneous zinc surfaces used for butylzinc bromide synthesis is challenging, these methods demonstrate the power of visualizing organometallic intermediates at the single-molecule level. researchgate.net

These advanced imaging methods provide a unique window into the elementary steps of organozinc reagent formation, bridging the gap between bulk synthesis and a molecular-level understanding of the reaction mechanism. nsf.gov

Theoretical and Computational Chemistry Studies on Butylzinc Bromide

Electronic Structure Analysis of the Carbon-Zinc Bond and its Implications for Reactivity

The nature of the carbon-zinc (C-Zn) bond is fundamental to the reactivity of butylzinc bromide. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze its electronic structure. The C-Zn bond is highly polarized, which is a key factor in its nucleophilicity. Methods like Natural Population Analysis can be used to calculate atomic charges, providing a quantitative measure of this polarity. researchgate.net

Studies on related organozinc compounds show that substituents can significantly influence the C-Zn bond and, consequently, the reagent's reactivity. For example, DFT studies on (4-(trifluoromethyl)phenyl)zinc bromide revealed that the electron-withdrawing trifluoromethyl group polarizes the C–Zn bond, which can accelerate transmetallation steps in cross-coupling reactions. While the butyl group in butylzinc bromide is electron-donating, the principles of how electronic effects modulate the C-Zn bond's character and reactivity are transferable. The bond dissociation energy of the metal-carbon bond is a critical parameter. In analogous Grignard reagents, the Mg-C bond dissociation energy is calculated to be high, suggesting that the formation of alkyl radicals from the reagent in solution is energetically unfavorable. acs.org This implies that many reactions involving these organometallics are more likely to proceed through polar, heterolytic pathways rather than radical mechanisms. acs.orgresearchgate.net

The coordination environment around the zinc atom, including solvent molecules and ligands, also plays a crucial role. Computational models of alkylzinc cations have shown that interactions with solvents like dimethylformamide (DMF) are very strong, sometimes even stronger than typical covalent bonds, which affects the reagent's stability and electronic state. rsc.org

Table 1: Factors Influencing the C-Zn Bond and Reactivity

| Factor | Computational Analysis Method | Implication on Reactivity |

|---|---|---|

| Bond Polarity | DFT, Natural Population Analysis | Influences nucleophilicity and reaction mechanism (polar vs. radical). researchgate.net |

| Substituent Effects | DFT Calculations | Electron-withdrawing or -donating groups alter the C-Zn bond polarization and stability. |

| Coordination Sphere | Computational Modeling (ESI-MS/MS, IRMPD) | Solvents and ligands modify the electronic structure and stability of the zinc center. rsc.org |

| Bond Dissociation Energy | Quantum-chemical Calculations | High energy suggests preference for heterolytic cleavage over homolytic (radical) pathways. acs.org |

Ab Initio and DFT Calculations of Reaction Pathways and Energy Landscapes

Understanding the precise steps of a chemical reaction is crucial for its optimization. Ab initio and Density Functional Theory (DFT) calculations are powerful tools for mapping the reaction pathways and energy landscapes of reactions involving butylzinc bromide. These methods allow researchers to locate transition states, calculate activation energy barriers, and identify reaction intermediates. researchgate.netacs.org

For instance, ab initio molecular dynamics, which simulates the movement of atoms over time, can be used to explore the various solvation states of organozinc reagents and their corresponding free energy profiles. researchgate.netchemrxiv.org This is critical because the solvent (commonly THF) is not a passive medium but an active participant that stabilizes the organozinc species. researchgate.net

DFT calculations have been used to elucidate reaction mechanisms. For example, in the context of zinc-catalyzed dehydrogenation, theoretical calculations suggested a mechanism involving heterolytic cleavage of C-H bonds, and the computed activation energy for this pathway was significantly lower than for alternative C-C bond cleavage, explaining the high selectivity observed experimentally. researchgate.net Similarly, DFT has been used to study the addition of organozinc reagents to carbonyls and other electrophiles. Calculations on model systems, such as the addition of dimethylzinc (B1204448) to aldehydes, help rationalize the stereochemical outcomes of these reactions by comparing the energies of different transition state structures. nih.gov These computational approaches can distinguish between concerted polar mechanisms and stepwise single-electron transfer (SET) processes by analyzing precursor geometries and their relative energies. researchgate.net

Table 2: Computational Methods for Analyzing Reaction Pathways

| Method | Information Obtained | Example Application |

|---|---|---|

| DFT (e.g., B3LYP) | Transition state structures, activation energies, reaction intermediates, stereochemical outcomes. researchgate.netnih.gov | Rationalizing selectivity in the addition of organozinc reagents to aziridine-2-carboxaldehydes. nih.gov |

| Ab Initio Molecular Dynamics | Solvation structures, free energy profiles of solvation. researchgate.netchemrxiv.org | Investigating the various solvation states of organozinc reagents in THF. researchgate.netchemrxiv.org |

| Metadynamics/Blue Moon Sampling | Free energy surfaces along a reaction coordinate. researchgate.net | Exploring the coordination of solvent molecules to the zinc center. researchgate.net |

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles